Product packaging for 1-(1-Methylpiperidin-4-yl)ethan-1-one(Cat. No.:CAS No. 20691-91-2)

1-(1-Methylpiperidin-4-yl)ethan-1-one

Cat. No.: B1595138
CAS No.: 20691-91-2
M. Wt: 141.21 g/mol
InChI Key: OOMMIHGVMHRTMK-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Heterocycles in Medicinal Chemistry and Synthetic Applications

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in the field of medicinal chemistry. rsc.org Its prevalence is underscored by its presence in a vast array of natural products, particularly alkaloids, and in numerous synthetic pharmaceuticals. google.com Piperidine-containing compounds are integral to more than twenty classes of drugs, demonstrating a wide spectrum of biological activities including anticancer, antiviral, analgesic, and antipsychotic properties. scbt.comchemicalbook.com The significance of this scaffold lies in its three-dimensional structure, which allows for specific spatial arrangements of substituents, enabling precise interactions with biological targets like enzymes and receptors. google.com This structural feature makes substituted piperidines highly valuable building blocks in drug design and development. rsc.org

Overview of Piperidine Ketones as Versatile Synthetic Intermediates and Bioactive Scaffolds

Within the broad family of piperidine derivatives, piperidine ketones represent a particularly useful subclass. These compounds serve as versatile synthetic intermediates, possessing a ketone functional group that is amenable to a wide range of chemical transformations. lookchem.com The carbonyl group can undergo nucleophilic addition, reduction to an alcohol, or be used to form enolates for alpha-functionalization, providing a gateway to more complex molecular architectures. lookchem.com Furthermore, the piperidine ketone scaffold itself is found in bioactive molecules and can be a key pharmacophore. For instance, piperidone structures are investigated for various therapeutic applications and can be synthesized through multicomponent reactions to create diverse chemical libraries for drug discovery. chemrevlett.comnist.gov

Research Context for 1-(1-Methylpiperidin-4-yl)ethan-1-one and Related Structures

The compound this compound fits squarely within this context as a substituted piperidine ketone. It is recognized primarily as a valuable building block and intermediate in organic synthesis, particularly for the creation of new pharmaceutical and agrochemical compounds. lookchem.com Its structure, featuring a 4-acetylpiperidine moiety with an N-methyl group, offers specific steric and electronic properties. The N-methylation prevents N-acylation or N-alkylation reactions, directing reactivity towards the ketone group or the piperidine ring itself. This makes it a useful starting material for producing more complex molecules where the N-methylpiperidine core is a desired structural feature. Research on this and related structures is often focused on their incorporation into larger molecules designed to interact with specific biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B1595138 1-(1-Methylpiperidin-4-yl)ethan-1-one CAS No. 20691-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(10)8-3-5-9(2)6-4-8/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMMIHGVMHRTMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60320771
Record name 1-(1-Methylpiperidin-4-yl)ethan-1-one
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Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20691-91-2
Record name 1-(1-Methyl-4-piperidinyl)ethanone
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Record name 1-(1-Methylpiperidin-4-yl)ethan-1-one
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Record name 1-(1-methylpiperidin-4-yl)ethan-1-one
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Chemical and Physical Properties of 1 1 Methylpiperidin 4 Yl Ethan 1 One

The fundamental chemical and physical properties of 1-(1-Methylpiperidin-4-yl)ethan-1-one are summarized in the table below. These identifiers and properties are crucial for its characterization and use in a laboratory setting.

PropertyValueSource(s)
IUPAC Name This compound
Synonyms 4-Acetyl-1-methylpiperidine, 1-Methyl-4-acetylpiperidine chemicalbook.com
CAS Number 20691-91-2 scbt.comchemicalbook.combldpharm.com
Molecular Formula C₈H₁₅NO scbt.com
Molecular Weight 141.21 g/mol scbt.com
Physical State Liquid (predicted/reported by suppliers)
Boiling Point 84-85 °C at 11 Torr

Synthesis and Purification of 1 1 Methylpiperidin 4 Yl Ethan 1 One

While specific, detailed experimental procedures for the synthesis of 1-(1-Methylpiperidin-4-yl)ethan-1-one are not extensively documented in readily accessible literature, its structure suggests several plausible synthetic routes based on well-established organic reactions.

A common approach for the synthesis of 4-acylpiperidines involves the reaction of an organometallic reagent with a 4-cyanopiperidine (B19701) precursor. For this specific compound, the synthesis could be achieved via the Grignard reaction, where 1-Methylpiperidine-4-carbonitrile is treated with methylmagnesium bromide (CH₃MgBr), followed by acidic workup to hydrolyze the intermediate imine to the desired ketone.

Alternatively, synthesis can start from a piperidone. For example, methods have been developed for synthesizing piperidin-4-one derivatives from α,β-unsaturated ketones and amines. googleapis.com Another potential route involves the acylation of a suitable 4-substituted piperidine (B6355638).

Purification of the final product would typically be accomplished using standard laboratory techniques. Given its likely liquid state and boiling point, distillation under reduced pressure is a viable method. For removal of non-volatile impurities or separation from reaction byproducts with similar boiling points, column chromatography on silica (B1680970) gel is a common and effective purification strategy. rsc.orgchemrevlett.com

Spectroscopic Data of 1 1 Methylpiperidin 4 Yl Ethan 1 One

Spectroscopic analysis is essential for confirming the structure of a synthesized compound. Below are the expected spectroscopic characteristics for 1-(1-Methylpiperidin-4-yl)ethan-1-one based on its molecular structure and data from analogous compounds.

Spectroscopy Expected Features
¹H NMR - A singlet around 2.2-2.3 ppm for the N-CH₃ protons. - A singlet around 2.1 ppm for the acetyl (COCH₃) protons. - A multiplet for the piperidine (B6355638) ring proton at C4 (CH-C=O). - A series of multiplets for the remaining piperidine ring methylene (B1212753) (CH₂) protons.
¹³C NMR - A signal in the downfield region, around 208-212 ppm, for the carbonyl carbon (C=O). chemicalbook.com - Signals for the five distinct carbons of the piperidine ring. - A signal around 46 ppm for the N-CH₃ carbon. chemicalbook.com - A signal around 28 ppm for the acetyl (COCH₃) carbon.
Infrared (IR) - A strong, sharp absorption band in the range of 1710-1720 cm⁻¹ corresponding to the C=O stretch of the ketone. - C-H stretching bands just below 3000 cm⁻¹. - C-N stretching vibrations in the fingerprint region.
Mass Spectrometry (MS) - A molecular ion (M⁺) peak at m/z = 141. - A prominent fragment from the loss of the acetyl group (M-43) at m/z = 98. - A fragment corresponding to the acetyl cation (CH₃CO⁺) at m/z = 43. - Other fragments resulting from the cleavage of the piperidine ring.

Chemical Reactivity and Transformation of 1 1 Methylpiperidin 4 Yl Ethan 1 One

The chemical reactivity of 1-(1-Methylpiperidin-4-yl)ethan-1-one is dominated by its ketone functional group and the tertiary amine within the piperidine (B6355638) ring.

The ketone's carbonyl group is electrophilic and susceptible to nucleophilic attack. A primary reaction is its reduction to a secondary alcohol. Using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would convert the ketone to 1-(1-methylpiperidin-4-yl)ethan-1-ol .

The α-protons on the acetyl group are acidic and can be removed by a strong base to form an enolate. This enolate intermediate can then react with various electrophiles, allowing for alkylation or other modifications at the carbon adjacent to the carbonyl group.

The tertiary amine (N-methyl) is basic and can be protonated in the presence of acid to form a piperidinium (B107235) salt. While it is a tertiary amine, it is sterically accessible and can participate in certain reactions as a nucleophile, although this is less common than reactions involving the ketone. The N-methyl group itself is generally stable and unreactive under typical conditions.

Table of Compounds

Direct Synthetic Routes to 1-(1-Methylpiperidin-4-yl)ethan-1-one

Direct routes to this compound, a compound where an acetyl group is attached to the 4-position of the N-methylpiperidine ring, typically involve the formation of a carbon-carbon bond at this position.

Condensation reactions are fundamental in carbon-carbon bond formation. While N-Methyl-4-piperidone is a key starting material for many piperidine (B6355638) derivatives, its direct condensation does not yield this compound. Instead, reactions like the Claisen-Schmidt condensation occur at the α-carbon (the 3-position) relative to the ketone. For instance, the reaction of N-methyl-4-piperidone with aromatic aldehydes in the presence of a base leads to the formation of α,β-unsaturated ketones, specifically (E)-3-arylidene-1-methylpiperidin-4-ones. researchgate.net This highlights that N-methyl-4-piperidone serves as a precursor to related, but structurally distinct, piperidone derivatives.

A study detailed a one-pot, three-component condensation involving isatins, malononitrile, and (E)-3-arylidene-1-methylpiperidin-4-ones (themselves products of a condensation) to synthesize complex spiro[oxindole-3,4'-pyrano[3,2-c]pyridin] derivatives. researchgate.net

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds (ketones or aldehydes). cmu.edunih.gov The process involves the initial reaction of a ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. google.com This reaction, by definition, produces an amine and does not directly form a ketone.

However, reductive amination is a key strategy for producing substituted piperidines that can be precursors in multi-step syntheses. A relevant example is the synthesis of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride, where N-Boc-piperidin-4-one is reacted with N-methylpiperazine via reductive amination to form the C-N bond at the 4-position. organic-chemistry.org To obtain a ketone from an amine product, a subsequent oxidation step would be required, which is separate from the reductive amination itself.

A variety of reducing agents are employed for reductive amination, including sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are valued for their selectivity in reducing the iminium ion in the presence of the initial ketone. wikipedia.org

The most direct and effective methods for synthesizing this compound involve the acylation of a 4-substituted N-methylpiperidine precursor. Two prominent strategies are the Weinreb ketone synthesis and the reaction of an organocuprate with an acid chloride.

Weinreb Ketone Synthesis: This method is highly regarded for its ability to produce ketones from carboxylic acids without the common side-reaction of over-addition to form a tertiary alcohol. wikipedia.orgmychemblog.com The process begins with the conversion of 1-methylpiperidine-4-carboxylic acid into a Weinreb-Nahm amide (N-methoxy-N-methylamide). orientjchem.orgchemistrysteps.com This is typically achieved by first converting the carboxylic acid to its acid chloride, which then reacts with N,O-dimethylhydroxylamine. The resulting stable amide is then treated with an organometallic reagent, such as methyllithium (B1224462) or a methyl Grignard reagent (MeMgBr), which adds to the carbonyl to form a stable chelated tetrahedral intermediate. wikipedia.org Aqueous workup then liberates the desired ketone, this compound.

Table 1: Weinreb Ketone Synthesis of this compound

StepStarting MaterialReagentsIntermediate/ProductKey Feature
11-Methylpiperidine-4-carboxylic acid1. (COCl)₂ or SOCl₂ 2. Me(MeO)NH·HCl, BaseN-methoxy-N-methyl-1-methylpiperidine-4-carboxamideFormation of the Weinreb-Nahm amide. orientjchem.org
2Weinreb-Nahm Amide IntermediateMeLi or MeMgBr, then H₃O⁺This compoundFormation of a stable chelated intermediate prevents over-addition. wikipedia.orgmychemblog.com

Organocuprate Acylation: An alternative route involves the reaction of an acid chloride with a Gilman reagent (a lithium dialkylcuprate). masterorganicchemistry.com Organocuprates are softer, less reactive nucleophiles than Grignard or organolithium reagents and react selectively with acid chlorides to produce ketones, stopping at that stage without further addition. masterorganicchemistry.comwikipedia.org For this synthesis, 1-methylpiperidine-4-carboxylic acid is converted to 1-methylpiperidine-4-carbonyl chloride using a reagent like thionyl chloride. This activated acyl chloride is then reacted with lithium dimethylcuprate ((CH₃)₂CuLi), which is prepared from two equivalents of methyllithium and one equivalent of a copper(I) salt like copper(I) iodide (CuI), to yield the target ketone. wikipedia.org

Table 2: Organocuprate Synthesis of this compound

StepStarting MaterialReagentsIntermediate/ProductKey Feature
11-Methylpiperidine-4-carboxylic acidSOCl₂ or (COCl)₂1-Methylpiperidine-4-carbonyl chlorideActivation of the carboxylic acid.
2Acyl Chloride Intermediate(CH₃)₂CuLi (Lithium dimethylcuprate)This compoundThe mild reactivity of the organocuprate prevents addition to the product ketone. masterorganicchemistry.com

Approaches to Substituted Piperidin-4-one Derivatives

These methods focus on constructing the piperidine ring itself, with a ketone at the 4-position. These piperidin-4-ones are valuable intermediates for a wide array of more complex molecules.

The Mannich reaction is a classic and versatile method for synthesizing 4-piperidone (B1582916) derivatives. chemrevlett.com It is a multi-component reaction that typically involves the condensation of a ketone containing an α-hydrogen, an aldehyde (often non-enolizable), and a primary amine or ammonia. chemrevlett.comnih.gov For the synthesis of 2,6-diaryl-4-piperidones, the reaction condenses an enolizable ketone (e.g., ethyl methyl ketone), two equivalents of a substituted aromatic aldehyde, and an amine source like ammonium (B1175870) acetate. tcichemicals.comorganic-chemistry.org This one-pot synthesis efficiently constructs the substituted piperidin-4-one ring system. nih.govtcichemicals.com

Table 3: Examples of Substituted 4-Piperidones via Mannich Condensation

KetoneAldehydeAmine SourceProductReference
Ethyl methyl ketone4-Chlorobenzaldehyde & 4-MethylbenzaldehydeAmmonium Acetate2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one tcichemicals.com
Acetone dicarboxylic acid esterAromatic aldehydeAmmonia or Primary Amine2,6-Diaryl-4-oxopiperidine-3,5-dicarboxylate nih.gov

The formation of the piperidine ring can be achieved through various intramolecular cyclization strategies.

A historical and fundamental approach is the Dieckmann Condensation . The synthesis of 1-methyl-4-piperidone (B142233) itself can be accomplished via a sequence involving a double Michael reaction between methylamine (B109427) and two equivalents of ethyl acrylate. youtube.com This is followed by an intramolecular Dieckmann cyclization of the resulting diester to form a β-keto ester, which upon hydrolysis and decarboxylation yields the target 1-methyl-4-piperidone. youtube.com

More recent methods have expanded the toolkit for piperidine ring formation. These include:

Radical Cyclization : Aryl radicals can be generated and undergo regioselective cyclization to afford complex spiropiperidines.

α-Imino Carbene-Initiated Annulation : Valuable piperidin-4-one derivatives can be synthesized in high yields through a cascade reaction initiated by an α-imino rhodium carbene, which involves a 1,2-aryl/alkyl migration and subsequent annulation. chemistrysteps.com

Electroreductive Cyclization : The cyclization of an imine with a terminal dihaloalkane can be achieved through electroreduction in a flow microreactor to produce piperidine derivatives. researchgate.net

These modern techniques offer alternative pathways that can provide access to a diverse range of substituted piperidine ketone structures under various reaction conditions.

Multi-Component Reactions (MCRs) Utilizing Piperidin-4-ones

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular architectures from simple starting materials in a single step. The use of piperidin-4-ones as building blocks in MCRs allows for the rapid construction of diverse and densely functionalized piperidine scaffolds.

One notable approach involves a four-component reaction that combines an aldehyde, an equivalent of ammonia, an acyl chloride, and a dienophile to produce polysubstituted piperidones. thieme-connect.com This method circumvents the instability of the intermediate 2-azadiene by generating it in situ, allowing for a one-pot synthesis and cycloaddition. thieme-connect.com When the acyl chloride and dienophile functionalities are present in the same molecule, this MCR can yield piperidones fused to five- or six-membered rings. thieme-connect.com

Another strategy employs piperidine as an organo-base catalyst in a four-component reaction of aryl aldehydes, C-H activated compounds with a nitrile moiety, dimethyl acetylenedicarboxylate, and various amines. researchgate.net This method provides convenient access to structurally diverse 1,4-dihydropyridines under ambient conditions with high yields. researchgate.net Research has also demonstrated a highly selective four-component synthesis of piperidin-2-one substituted pyridinium (B92312) salts from pyridinium ylides, aldehydes, Michael acceptors, and ammonium acetate, resulting in the formation of a single diastereomer. researchgate.net

These MCRs highlight the utility of piperidone derivatives in generating molecular complexity efficiently, using readily available starting materials. thieme-connect.com The stereochemistry of the resulting complex piperidine products is often confirmed through NMR spectroscopy and X-ray diffraction analysis. thieme-connect.com

Stereoselective Synthesis of Piperidine Ketones and Their Analogues

The biological activity of piperidine-containing molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to control the three-dimensional arrangement of atoms is of paramount importance. Methodologies to achieve this include enzymatic transformations, asymmetric catalysis, and diastereoselective approaches.

Enzymatic Transamination Approaches for Chiral Centers

Enzymatic transamination has emerged as a sustainable and highly selective method for the synthesis of chiral amines, including those embedded within a piperidine ring. Transaminases (TAs), which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from a donor to a carbonyl acceptor. worktribe.comnih.gov This technology is capable of asymmetric synthesis without the need for expensive and often toxic heavy metal catalysts or costly cofactors that require in situ regeneration. worktribe.com

A chemoenzymatic strategy has been developed for synthesizing chiral piperidines from prochiral ketoenones. The process begins with a transaminase-catalyzed reaction, which is followed by a spontaneous and thermodynamically favorable aza-Michael reaction. worktribe.com This cascade approach has been successfully applied to the synthesis of natural products like (-)-pinidinone. worktribe.com

Recent studies describe the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from commercially available ω-chloroketones using transaminases. acs.orgnih.gov This biocatalytic reductive amination, followed by spontaneous cyclization, provides access to both enantiomers of the cyclic amines with excellent enantiomeric excesses (up to >99.5%) and analytical yields up to 90%. acs.orgnih.gov The choice of transaminase allows for the selective synthesis of either the (R)- or (S)-enantiomer. acs.org

EnzymeSubstrateProductEnantiomeric Excess (ee)Reference
Transaminase (TA)Prochiral ketoenone(-)-Pinidinone- worktribe.com
Transaminase (e.g., ATA-117)ω-chloroketone(R)- or (S)-2-substituted piperidine>99.5% acs.orgnih.gov
Immobilized ω-Transaminase1-Boc-3-piperidone(R)- or (S)-3-amino-1-Boc-piperidineHigh nih.gov

Asymmetric Hydrogenation of Pyridine (B92270) Precursors

The asymmetric hydrogenation of pyridine derivatives represents a direct and atom-economical route to chiral piperidines. This method typically involves the use of a chiral catalyst to stereoselectively deliver hydrogen to the prochiral pyridine ring.

An auxiliary-based method has been described for the efficient asymmetric hydrogenation of substituted pyridines. dicp.ac.cn In this approach, a chiral oxazolidinone auxiliary is attached to the pyridine ring. Upon protonation and hydrogenation with a catalyst like Pd(OH)2/C, the auxiliary shields one face of the pyridine, leading to highly selective hydrogen transfer and the formation of piperidines with excellent enantiomeric purity (e.g., 98% ee for (S)-3-methyl piperidine). dicp.ac.cn A key advantage of this process is the traceless cleavage of the auxiliary under the reaction conditions, allowing for its recovery and recycling. dicp.ac.cn

Ruthenium-based catalysts, such as those employing the DTBM-SEGPOS ligand, have proven highly efficient and enantioselective for the hydrogenation of pyridine-pyrroline trisubstituted alkenes. nih.gov Kinetic and spectroscopic studies suggest that for this system, the addition of H2 is the rate-determining step, while the insertion of the alkene is enantio-determining. nih.gov

Catalyst SystemSubstrate TypeProductEnantiomeric Excess (ee)Reference
Pd(OH)2/C with Chiral Auxiliary2-Substituted Pyridine(S)-3-Methyl Piperidine98% dicp.ac.cn
Ru-DTBM-SEGPOSPyridine-Pyrroline AlkeneChiral Piperidine96% nih.gov
Rhodium-Catalyzed Reductive HeckPhenyl pyridine-1(2H)-carboxylate3-Substituted TetrahydropyridineHigh nih.govacs.org

Chemo-Enzymatic Dearomatization Strategies

Chemo-enzymatic dearomatization combines chemical synthesis with biocatalysis to achieve the asymmetric synthesis of substituted piperidines from readily available pyridine precursors. acs.orgnih.gov This approach overcomes the challenge that a biocatalyst for the direct asymmetric dearomatization of pyridines has not yet been identified. thieme-connect.com

A general and highly efficient strategy involves a stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.gov The process begins with the chemical reduction of activated pyridinium salts to N-substituted tetrahydropyridines (THPs). mdpi.com An amine oxidase then catalyzes the in situ oxidation of the THP to a dihydropyridinium (DHP) species. thieme-connect.com This DHP is then reduced by an ene imine reductase (EneIRED) to furnish the enantioenriched 3- or 3,4-disubstituted piperidine. acs.orgnih.gov The choice of the EneIRED biocatalyst allows for access to either enantiomer of the final product with high stereoselectivity. thieme-connect.com

This versatile methodology has been successfully applied to the synthesis of key intermediates for several pharmaceutically important molecules. acs.orgnih.govnih.gov

Key EnzymesStarting MaterialKey TransformationProductReference
Amine Oxidase, Ene Imine Reductase (EneIRED)Activated PyridinesOne-pot cascade from tetrahydropyridineStereo-enriched 3- and 3,4-disubstituted piperidines acs.orgthieme-connect.comnih.gov

Diastereoselective Synthesis of Piperidine Stereoisomers

The synthesis of piperidines with multiple stereocenters requires methods that can control the relative configuration between these centers. Diastereoselective synthesis aims to produce one diastereomer preferentially over all others.

One strategy involves the hydrogenation of disubstituted pyridines to diastereoselectively generate cis-piperidines. nih.gov These cis-isomers can then be transformed into their corresponding trans-diastereoisomers through a base-mediated epimerization, which proceeds via enolate formation and re-protonation. nih.gov This approach has been used to access a comprehensive library of 20 different regio- and diastereoisomers of methyl-substituted pipecolinates. nih.gov

A Diversity-Oriented Synthesis (DOS) has also been designed to access the complete matrix of stereoisomers of 2,4,6-trisubstituted piperidine scaffolds. nih.gov This strategy utilizes a modular Type II Anion Relay Chemistry (ARC) protocol followed by an intramolecular SN2 cyclization to construct the piperidine ring with defined stereochemistry at the C(2) and C(6) positions. nih.gov

Furthermore, a general and highly diastereoselective epimerization of piperidines can be achieved using a light-mediated, photoredox-catalyzed reaction. escholarship.org This method allows for the conversion of a less stable diastereomer into the more thermodynamically stable one, with the observed distribution of isomers correlating well with their calculated relative stabilities. escholarship.org

MethodStarting MaterialKey FeatureProductReference
Hydrogenation & EpimerizationDisubstituted PyridinesConformational controlcis- and trans-methyl substituted pipecolinates nih.gov
Anion Relay Chemistry (ARC)Bifunctional linchpinsModular approach for stereochemical diversificationAll stereoisomers of 2,4,6-trisubstituted piperidines nih.gov
Photoredox CatalysisDensely functionalized piperidinesLight-mediated epimerization to the most stable isomerEpimerized piperidine diastereomer escholarship.org

Oxidative Reactions of the Ethanone (B97240) Moiety

The ethanone group of this compound is susceptible to various oxidative reactions, enabling its conversion into other functional groups.

One of the most significant oxidative transformations is the Baeyer-Villiger oxidation . This reaction converts ketones into esters using peroxyacids or peroxides as the oxidant. wikipedia.org The mechanism involves the formation of a Criegee intermediate, followed by the migration of a substituent from the ketone. wikipedia.orgnih.gov For this compound, this would theoretically yield an ester. The reaction is a cornerstone in organic synthesis for its ability to transform ketones into valuable ester or lactone functionalities. In nature, Baeyer-Villiger monooxygenases (BVMOs) catalyze analogous oxidations. wikipedia.org

Another important oxidative reaction is the haloform reaction . This reaction is specific to methyl ketones and involves their exhaustive halogenation in the presence of a base to produce a haloform (CHX₃, where X is a halogen) and a carboxylate. wikipedia.orgleah4sci.com This reaction can be used to convert the acetyl group of this compound into a carboxylic acid. wikipedia.orgyoutube.com The haloform reaction is a rare example of the oxidation of a ketone to a carboxylic acid. masterorganicchemistry.com The reaction proceeds through successive deprotonation and halogenation steps at the alpha-carbon. masterorganicchemistry.com The iodoform (B1672029) test, a classic chemical test for methyl ketones, is a well-known application of this reaction, where the formation of a yellow precipitate of iodoform indicates a positive result. wikipedia.orgyoutube.com

Oxidative Reaction Reagents Product Type Key Features
Baeyer-Villiger OxidationPeroxyacids (e.g., m-CPBA), PeroxidesEsterConverts ketones to esters. wikipedia.org
Haloform ReactionHalogen (I₂, Br₂, Cl₂), Base (e.g., NaOH)Carboxylic Acid + HaloformSpecific for methyl ketones. wikipedia.orgleah4sci.commasterorganicchemistry.com

Reductive Transformations of the Ketone and Piperidine Ring

The ketone and piperidine functionalities of this compound can undergo various reductive transformations.

The ketone group is readily reduced to a secondary alcohol using common reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. evitachem.com This reduction is a fundamental reaction in organic synthesis, providing access to alcohol derivatives.

Reductive amination is another key transformation. This reaction involves the conversion of the ketone into an amine. For instance, the reaction of a ketone with an amine in the presence of a reducing agent can form a new C-N bond. A patent describes a similar process where N-Boc-piperidin-4-one is reacted with N-methylpiperazine in the presence of a reducing agent to form an intermediate that is subsequently converted to 1-methyl-4-(4-piperidyl)piperazine hydrochloride. google.com

Nucleophilic and Electrophilic Substitution Reactions on the Piperidine Core

The piperidine core of this compound can undergo substitution reactions, although these are less common than reactions at the ketone. The nitrogen atom of the piperidine ring is a nucleophilic center and can react with electrophiles. However, as it is already a tertiary amine (N-methylated), further alkylation would lead to the formation of a quaternary ammonium salt.

N-demethylation of the piperidine ring is a potential transformation, which would yield the corresponding secondary amine. This would open up the possibility for further derivatization at the nitrogen atom.

Derivatization Strategies for Functional Group Modification

The presence of both a ketone and a tertiary amine in this compound allows for a wide array of derivatization strategies to create new and complex molecules.

The ketone functionality can be a starting point for various carbon-carbon bond-forming reactions. For example, the Wittig reaction could be employed to convert the ketone into an alkene. Condensation reactions with various nucleophiles can also lead to a diverse range of products.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a premier tool for probing the structure of molecules in solution. nih.gov For this compound, NMR studies confirm the connectivity and provide deep insights into the preferred conformation of the piperidine ring.

One-dimensional ¹H and ¹³C NMR spectra serve as the first step in structural verification, confirming the presence of all constituent atoms and their immediate electronic environments. The spectra are typically recorded in a deuterated solvent like CDCl₃.

The ¹H NMR spectrum displays characteristic signals for the N-methyl group, the acetyl methyl group, and the protons on the piperidine ring. The chemical shifts and coupling constants of the piperidine ring protons are particularly informative. The observation of distinct signals for axial and equatorial protons, often with large diaxial coupling constants (J ≈ 10–12 Hz), is strong evidence for the piperidine ring adopting a stable chair conformation in solution. niscpr.res.in

The ¹³C NMR spectrum complements the proton data by showing distinct resonances for each carbon atom. The chemical shift of the carbonyl carbon (C=O) appears significantly downfield, characteristic of a ketone. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Acetyl -CH₃ ~2.12 (s) ~28.5
Carbonyl C=O - ~211.0
Piperidine H-4 ~2.45 (tt) ~44.0
Piperidine H-2, H-6 (eq) ~2.80 (d) ~55.0
Piperidine H-2, H-6 (ax) ~1.95 (t) ~55.0
Piperidine H-3, H-5 (eq) ~1.75 (d) ~28.9
Piperidine H-3, H-5 (ax) ~1.60 (q) ~28.9
N-CH₃ ~2.25 (s) ~46.5

Note: Chemical shifts are estimates based on data for structurally similar compounds. researchgate.net Multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, tt = triplet of triplets.

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and revealing complex structural details. science.govmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show cross-peaks between adjacent protons on the piperidine ring, such as between H-2 and H-3, and H-3 and H-4, confirming the spin system within the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.comepfl.ch This allows for the definitive assignment of each carbon atom in the piperidine and methyl groups that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bonds) ¹H-¹³C correlations and is crucial for connecting different functional groups. youtube.comepfl.ch Key HMBC correlations would include:

The protons of the acetyl methyl group to the carbonyl carbon.

The protons of the N-methyl group to the C-2 and C-6 carbons of the piperidine ring.

The H-4 proton to the carbonyl carbon, unequivocally linking the acetyl group to the 4-position of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. harvard.edu This is vital for conformational analysis. For instance, NOESY can confirm the chair conformation by showing correlations between protons in 1,3-diaxial relationships, which are spatially proximate. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the structural fragments of a molecule. The molecular formula of this compound is C₈H₁₅NO, corresponding to a molecular weight of 141.21 g/mol . scbt.com

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) peak would be observed at an m/z (mass-to-charge ratio) of 141. The fragmentation of this molecular ion is predictable based on the functional groups present. libretexts.org The most common fragmentation pathways for this molecule would involve alpha-cleavage adjacent to the nitrogen atom and cleavage of the acetyl group. libretexts.orgchemguide.co.uk

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Ion Fragment Description
141 [C₈H₁₅NO]⁺˙ Molecular Ion (M⁺˙)
126 [M - CH₃]⁺ Loss of a methyl radical
98 [M - C₂H₃O]⁺ Loss of the acetyl group (CH₃CO)
71 [C₄H₉N]⁺ Alpha-cleavage at C4-C(O)
58 [C₃H₈N]⁺ Alpha-cleavage fragment
43 [CH₃CO]⁺ Acetyl cation

Note: The base peak is often a stable fragment resulting from alpha-cleavage.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. nih.gov

FT-IR Spectroscopy: The most prominent absorption band in the FT-IR spectrum would be the strong C=O stretching vibration of the ketone group, typically appearing in the range of 1705-1725 cm⁻¹. Other significant absorptions would include C-H stretching from the aliphatic methyl and methylene (B1212753) groups (2800-3000 cm⁻¹) and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, non-polar bonds often give stronger signals. The spectrum would be rich in signals from the C-C and C-H vibrations of the piperidine skeleton, providing a unique "molecular fingerprint."

Table 3: Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
2950 - 2800 C-H Stretch Aliphatic CH₂, CH₃
1725 - 1705 C=O Stretch Ketone
1470 - 1430 C-H Bend CH₂ Scissoring

X-ray Crystallography for Solid-State Structure and Chiral Center Assignment

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound was not found in the search, analysis of closely related piperidine derivatives consistently reveals a chair conformation for the piperidine ring in the crystalline state, as this is the lowest energy conformation. mdpi.comnih.gov Such an analysis would confirm the equatorial or axial disposition of the acetyl and methyl groups.

It is crucial to note that this compound is an achiral molecule. It does not possess any stereocenters and is superimposable on its mirror image. Therefore, the task of "chiral center assignment" is not applicable to this compound.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. researchgate.net It is a powerful tool for studying the stereochemistry and absolute configuration of chiral molecules.

As this compound is achiral, it will not exhibit a CD spectrum. This technique is therefore not applicable for the structural analysis of this specific compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nanobioletters.com It is a widely used approach for calculating the ground-state electronic density and energy of molecules, providing insights into their size, shape, and reactivity. nanobioletters.com For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can be performed to optimize the molecular geometry and analyze its electronic properties. nanobioletters.comresearchgate.net

A key outcome of DFT analysis is the characterization of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For this compound, the MEP map would likely show negative potential around the carbonyl oxygen, indicating a site prone to electrophilic attack, and positive potential near the hydrogen atoms, highlighting regions for nucleophilic interaction. This information is invaluable for predicting sites of intermolecular interactions. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is fundamental in drug design for understanding how a molecule like this compound might interact with a biological target. nih.govnih.gov

The primary goals of molecular docking are to predict the binding pose and binding affinity of a ligand within a target's active site. nih.gov The "pose" refers to the specific three-dimensional conformation and orientation of the ligand. Docking algorithms explore numerous possible poses and use a scoring function to rank them. nih.gov The top-ranked poses represent the most likely binding modes.

Binding affinity, often expressed as a negative score in units like kcal/mol, estimates the strength of the interaction. researchgate.netresearchgate.net A lower (more negative) score generally indicates a more stable and stronger binding interaction between the ligand and the protein. researchgate.net For analogues of this compound, docking studies can screen them against various protein targets to identify potential hits with favorable binding affinities. mdpi.comf1000research.com

Once a binding pose is predicted, it can be analyzed to identify the specific noncovalent interactions that stabilize the protein-ligand complex. diva-portal.org These interactions are crucial for molecular recognition.

Hydrogen Bonding: These are strong, specific directional interactions that occur between a hydrogen bond donor (like an N-H or O-H group) and a hydrogen bond acceptor (like an oxygen or nitrogen atom). libretexts.orgnih.gov In the case of this compound, the carbonyl oxygen is a potential hydrogen bond acceptor, capable of interacting with donor residues (e.g., tyrosine, serine, or backbone N-H groups) in a protein's active site. mdpi.com The strength and geometry of these bonds are critical for anchoring the ligand in the binding pocket. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system, offering insights that static models like docking cannot. nih.gov

For this compound, MD simulations can be used to:

Assess Binding Stability: After a docking study, an MD simulation of the predicted protein-ligand complex can be run for several nanoseconds or even microseconds. nih.govnih.gov This tests the stability of the binding pose. If the ligand remains stably bound and maintains key interactions throughout the simulation, it increases confidence in the docking prediction. nih.gov

Explore Conformational Space: The molecule can exist in various conformations due to the flexibility of the piperidine ring and the rotation of single bonds. MD simulations can sample these different conformations in a simulated solvent environment, helping to identify the most energetically favorable shapes the molecule is likely to adopt.

Analyze Water's Role: MD simulations with explicit solvent can reveal the role of water molecules in mediating or competing with protein-ligand interactions, providing a more accurate picture of the binding event. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR studies correlate the three-dimensional properties of molecules with their activity. nih.gov

For a series of analogues of this compound, a QSAR model could be developed to guide the design of new, more potent compounds. The process involves:

Data Set Collection: A group of structurally related piperidine analogues with experimentally measured biological activity (e.g., inhibitory concentration) against a specific target is compiled. nih.govresearchgate.net

Descriptor Calculation: For each molecule, a variety of molecular descriptors are calculated. These can include electronic (e.g., from DFT), steric, hydrophobic, and topological properties. mdpi.comresearchgate.net

Model Building: Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques are used to build a mathematical equation that correlates the descriptors with the observed activity. mdpi.comresearchgate.net

Validation and Prediction: The model's predictive power is rigorously tested using internal and external validation sets. mdpi.com A validated QSAR model can then be used to predict the activity of new, unsynthesized analogues, allowing chemists to prioritize the most promising candidates for synthesis. researchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Analogues

Before a compound can be a successful drug, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). iapchem.org In silico ADME prediction uses computational models to estimate these properties for a molecule before it is synthesized, helping to identify potential liabilities early in the drug discovery process. iapchem.orgnih.gov

For analogues of this compound, various ADME properties can be predicted:

Absorption: Models can predict properties related to oral bioavailability, such as human intestinal absorption and cell permeability (e.g., Caco-2 permeability). nih.gov

Distribution: Predictions can be made about a compound's tendency to cross the blood-brain barrier or its plasma protein binding affinity. nih.gov

Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes. researchgate.net

Excretion: Properties related to how the compound is cleared from the body, such as total clearance rate, can be estimated.

These predictions are often based on a compound's physicochemical properties like lipophilicity (LogP), solubility, molecular weight, and topological polar surface area (TPSA). researchgate.netnih.gov By evaluating the in silico ADME profile of analogues, researchers can better select candidates with a higher probability of success in later-stage development. nih.gov

Research Findings and Compound Data

Table 1: Summary of Computational Chemistry Investigations

Computational MethodObjectiveKey Findings / Predicted Information
Density Functional Theory (DFT) To analyze electronic structure and reactivity. nanobioletters.comOptimized molecular geometry, HOMO-LUMO energy gap, and Molecular Electrostatic Potential (MEP) map identifying reactive sites. researchgate.netmdpi.com
Molecular Docking To predict ligand-target binding. researchgate.netRanks binding poses and estimates binding affinity (scoring). Identifies key hydrogen bond and hydrophobic interactions. nih.govnih.gov
Molecular Dynamics (MD) Simulation To study conformational dynamics and stability. nih.govAssesses the stability of docked poses over time and samples the conformational landscape of the molecule. nih.gov
Quantitative Structure-Activity Relationship (QSAR) To correlate chemical structure with biological activity. nih.govDevelops predictive models to estimate the activity of new analogues and guide rational drug design. mdpi.comresearchgate.net
In Silico ADME Prediction To forecast pharmacokinetic properties. iapchem.orgEstimates properties like absorption, distribution, metabolism, and excretion for analogues to identify potential drug-likeness. nih.govnih.gov

Solvent Selection Optimization through Computational Modeling (e.g., COSMO-RS)

The selection of an optimal solvent is a critical factor in chemical synthesis and purification processes, significantly impacting reaction rates, yields, and the environmental footprint of a process. Traditional solvent screening is often a laborious and resource-intensive experimental task. scielo.br Computational methods, particularly the CO nductor-like S creening MO del for R eal S olvents (COSMO-RS), offer a powerful predictive tool for streamlining solvent selection by forecasting the thermodynamic properties of complex chemical systems. scm.comdtu.dk

COSMO-RS is a quantum chemistry and statistical thermodynamics-based model that predicts the chemical potential and, consequently, the activity coefficients of a compound in a liquid mixture. researchgate.netacs.org The methodology relies on quantum chemical calculations to determine the screening charge density (σ) on the surface of a molecule in a virtual conductor. dtu.dknih.gov This σ-profile serves as a detailed descriptor of the molecule's surface polarity, which governs its interactions with other molecules. nih.gov By analyzing the interactions between the σ-surfaces of the solute, such as this compound, and a wide array of potential solvents, COSMO-RS can predict various thermodynamic properties without the need for extensive experimental data. scm.comresearchgate.net

The primary application of COSMO-RS in solvent selection is the prediction of solubility. High solubility is often a key requirement for a reaction or crystallization solvent. The model can rapidly screen a large database of solvents to identify those in which this compound would exhibit the highest solubility. scm.com This is achieved by calculating the free energy of solvation, which provides a direct measure of how favorably the solute interacts with the solvent. nih.gov

Furthermore, COSMO-RS can be employed to design optimal solvent mixtures. scm.com For instance, in a crystallization process, it is often desirable to have a solvent system where the compound is highly soluble at a high temperature but poorly soluble at a low temperature to maximize the yield. COSMO-RS can predict the solubility of this compound in various binary or ternary solvent mixtures across a range of temperatures, guiding the selection of an ideal solvent/anti-solvent system.

A hypothetical COSMO-RS screening for this compound might involve evaluating its relative solubility in a range of common organic solvents. The results would typically be presented as a ranked list, allowing chemists to prioritize a smaller, more promising set of solvents for experimental validation.

Hypothetical COSMO-RS Solubility Prediction for this compound at 298.15 K

Solvent Predicted Relative Solubility
Chloroform 1.00
Dichloromethane 0.95
Tetrahydrofuran 0.82
Acetone 0.76
Ethyl Acetate 0.65
Acetonitrile 0.58
Toluene 0.41
Methanol 0.33
Ethanol 0.29
Heptane 0.05
Water 0.02

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

This computational pre-screening significantly reduces the experimental workload, accelerates process development, and facilitates the adoption of greener and more efficient chemical processes. rsc.org By leveraging the predictive power of models like COSMO-RS, researchers can make more informed decisions in the early stages of process design, leading to substantial savings in time and resources. dtu.dk

Table of Mentioned Compounds

Compound Name
This compound
1-(1-Methylpiperidin-4-yl)ethan-1-ol
1-(1-Methyl-4-piperidinyl)piperazine
1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride
1-Butyl-3-methyl-imidazolium Acetate
1-Propanol
2-(1-Methylpiperidin-4-yl)ethanamine
2-Bromoacetophenone
2-Methylpiperazine
2-Propanol
Acetone
Acetonitrile
Cyclohexane
Dichloromethane
Dimethyl Sulfoxide (DMSO)
Ethanol
Ethyl acetate
Ethylene glycol
Heptane
Hexane
Ibuprofen
Isooctane
Methanol
Methyl acetate
Methyl isobutyl ketone
N,N-dimethylacetamide
N-Methyldiethanolamine (MDEA)
Nitromethane
n-Octane
p-Xylene
Pyridine
Sulfolane
Toluene
Trichloroethylene
Vanillin

Interaction with Enzyme Targets

The piperidine scaffold has been successfully incorporated into inhibitors for a diverse array of enzyme families, including kinases, oxidases, and synthases. The specific substitutions on the piperidine ring are crucial for determining potency and selectivity.

Kinase Inhibition (e.g., c-Met, PfCDPK1, ALK, EGFR/FAK)

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Piperidine-containing molecules have been developed as potent inhibitors of several important kinases.

c-Met Kinase: The c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase is a target in cancer therapy. nih.gov While many inhibitors like Cabozantinib and Crizotinib are multi-kinase inhibitors, research into selective inhibitors is ongoing. nih.govresearchgate.net For instance, pyrazolo[3,4-b]pyridine derivatives have been shown to possess strong c-Met kinase inhibitory activity, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov One study identified a pyrazolo[3,4-b]pyridine derivative with an IC50 of 4.27 nM against c-Met. nih.gov Another series based on a asm.orgresearchgate.netutmb.edutriazolo[3,4-b] asm.orgutmb.edumdpi.comthiadiazole scaffold also yielded a potent inhibitor with a c-Met IC50 value of 2.02 nM. researchgate.net These examples underscore the utility of nitrogen-containing heterocyclic systems in the design of c-Met inhibitors.

Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1): PfCDPK1 is an essential enzyme for the malaria parasite's life cycle, making it a key target for antimalarial drugs. nih.gov Researchers have identified imidazopyridazine derivatives as potent inhibitors of PfCDPK1. nih.govresearchgate.net Structure-activity relationship (SAR) studies on this series involved modifying a piperidine substituent to improve drug-like properties. nih.gov Replacing a piperidine with an N-methylpiperidine moiety resulted in a compound that maintained potent enzymatic and antiparasitic activity while showing improved metabolic stability. nih.gov

Anaplastic Lymphoma Kinase (ALK): ALK is another important receptor tyrosine kinase in cancer. Second-generation ALK inhibitors were developed to overcome resistance to earlier drugs like Crizotinib. nih.gov Ceritinib, a potent second-generation inhibitor, incorporates a piperidine group and shows an IC50 of 0.15 nM against ALK. nih.gov Another second-generation inhibitor, Alectinib, also contains a piperidine ring and has an IC50 of 1.9 nM. nih.gov The third-generation inhibitor Lorlatinib was developed to be active against known resistance mutations. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK): Dual inhibition of EGFR and FAK is a promising strategy in oncology. nih.gov Researchers have developed 2-arylquinoline derivatives as dual EGFR/FAK inhibitors, with one promising compound showing IC50 values of 20.15 nM for EGFR and 14.25 nM for FAK. nih.gov Other work has focused on FAK inhibitors containing fused pyrimidine (B1678525) scaffolds, with some derivatives showing anti-FAK activity with IC50 values around 0.1 to 0.2 µM. researchgate.net While not containing the exact ethanone moiety, N-(2-aminoethyl)piperidine-4-carboxamide has been explored as a scaffold for multi-kinase inhibitors, with derivatives showing activity against K562 cells (IC50 of 4.5 µM), which have hyperactive Abl and VEGFR kinases. nih.gov

Table 1: Kinase Inhibition by Structurally Related Piperidine Compounds

Compound Class/Name Target Kinase IC50 Value Reference
Pyrazolo[3,4-b]pyridine derivative (5a) c-Met 4.27 nM nih.gov
asm.orgresearchgate.netutmb.eduTriazolo[...]thiadiazole derivative (21) c-Met 2.02 nM researchgate.net
Imidazopyridazine derivative (14) PfCDPK1 ~13 nM nih.gov
Ceritinib ALK 0.15 nM nih.gov
Alectinib ALK 1.9 nM nih.gov
2-Arylquinoline derivative (29) EGFR 20.15 nM nih.gov
2-Arylquinoline derivative (29) FAK 14.25 nM nih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that metabolize neurotransmitters and are significant targets for treating neurodegenerative diseases. researchgate.net Piperine (B192125), a natural alkaloid containing a piperidine ring, is a known MAO inhibitor. nih.gov Studies on piperine derivatives have provided significant insight into the structural requirements for MAO inhibition. The piperidine ring and the presence of a carbonyl group are considered important for this activity. nih.govacs.org

Notably, structure-activity relationship studies have revealed that the introduction of a 4-methyl piperidine substituent can lead to high and selective MAO-B inhibition. acs.org One derivative featuring a 4-methyl-substituted piperidine ring was found to be a highly potent and selective MAO-B inhibitor. acs.org This finding is particularly relevant as it highlights the potential of the specific scaffold of this compound to interact with MAO-B.

Table 2: MAO Inhibition by Piperine and Related Derivatives

Compound Target Enzyme IC50 Value (µM) Reference
Piperine MAO-A 20.9 nih.gov
Piperine MAO-B 7.0 nih.gov
Piperine (rat brain) MAO-A 49.3 nih.gov
Piperine (rat brain) MAO-B 91.3 nih.gov
para-hydroxy piperidine derivative MAO-A 0.01446 nih.gov
para-hydroxy piperidine derivative MAO-B 0.01572 nih.gov

Other Enzyme Modulations (e.g., Chitin (B13524) Synthase, DNA Gyrase)

Chitin Synthase: Chitin is a crucial component of fungal cell walls but is absent in mammals, making chitin synthase a prime target for antifungal agents. nih.gov A series of spiro[benzoxazine-piperidin]-one derivatives were designed and found to be effective chitin synthase inhibitors. nih.gov Several of these compounds showed excellent inhibitory activity, with IC50 values comparable to the control drug, polyoxin (B77205) B. For example, compound 9s from the study exhibited an IC50 value of 0.10 mM. nih.gov These results confirm that the piperidin-one structure can serve as a potent pharmacophore for chitin synthase inhibition.

DNA Gyrase: Bacterial DNA gyrase is an essential enzyme for DNA replication and a validated target for antibiotics. rsc.org A novel class of DNA gyrase inhibitors, the piperidine-4-carboxamides (P4Cs), has been identified as having potent activity against Mycobacterium abscessus, a difficult-to-treat pathogen. asm.orgnih.gov The parent compound, MMV688844, and its more potent analogs function by targeting the GyrA and GyrB subunits of DNA gyrase, leading to DNA damage and cell death. asm.orgresearchgate.net This discovery highlights the potential of the piperidine core in the development of new antibacterial agents that function as non-fluoroquinolone DNA gyrase poisons. nih.gov

Receptor Binding and Modulation

In addition to enzyme inhibition, piperidine-containing molecules are well-represented as ligands that bind to and modulate the function of various G-protein coupled receptors (GPCRs).

Adrenergic Receptor Agonism

Alpha-2 adrenergic receptors are involved in regulating blood pressure and mediating analgesia, with agonists like clonidine (B47849) being used clinically. nih.govrndsystems.com However, a review of the scientific literature did not yield direct evidence linking the this compound scaffold or closely related structures to agonistic activity at adrenergic receptors. While piperidine is a common scaffold in CNS-active drugs, specific research supporting its role in adrenergic agonism within this particular structural class is not available in the searched sources. One study did find that for a different class of ligands (N-(4-piperidinyl)-2-indolinones), the substituent on the piperidine nitrogen could modulate activity between agonism and antagonism at the NOP receptor, demonstrating the principle that modification of the piperidine core can switch pharmacology. nih.govnih.gov

Dopaminergic Receptor Antagonism

The dopamine (B1211576) D4 receptor (D4R) is a target for antipsychotic drugs and is increasingly being investigated for its role in other CNS disorders and cancer. mdpi.comnih.gov Several research groups have developed potent and selective D4R antagonists based on the piperidine scaffold. mdpi.comnih.govchemrxiv.org For example, a series of 3- and 4-benzyloxypiperidine compounds were identified as potent and selective D4R antagonists. nih.gov More recently, new piperidine-based ligands analogous to the D4R ligand 77-LH-28-1 were synthesized. mdpi.com Functional studies of the most promising derivatives from this series confirmed their robust antagonist profiles at the D4 receptor. utmb.edumdpi.com

Table 3: Dopamine D4 Receptor (D4R) Antagonism by Piperidine Derivatives

Compound Class/Name Receptor Affinity Value Reference
4,4-difluoropiperidine ether (14a) D4R Ki 0.3 nM chemrxiv.org
4-benzyloxypiperidine (6) D4R Ki (µM affinity) researchgate.net
77-LH-28-1 analog (8) D4R pKi 8.80 mdpi.com
77-LH-28-1 analog (12) D4R pKi 8.01 mdpi.com
77-LH-28-1 analog (16) D4R pKi 8.89 mdpi.com

Histamine (B1213489) Receptor Antagonism

Compounds featuring a piperidine scaffold have been instrumental in the development of histamine receptor antagonists. These antagonists block the action of histamine, a key mediator in allergic reactions and inflammatory responses, by binding to its receptors (H1, H2, H3, and H4).

Novel histamine H3 receptor antagonists have been developed based on a 4-[(1H-imidazol-4-yl)methyl]piperidine structure. nih.gov In these series, the most potent compounds were achieved by attaching a substituted aniline (B41778) amide to the piperidine pharmacophore through a two-methylene linker. nih.gov

Furthermore, research into the histamine H4 receptor, which is implicated in allergic and inflammatory conditions, has identified potent antagonists. The H4 receptor is involved in pruritic (itch) responses, and selective H4 receptor antagonists have demonstrated superior efficacy in reducing itch in preclinical models compared to traditional H1 antagonists. nih.gov For instance, the selective H4 receptor antagonist JNJ 7777120 potently inhibits histamine-induced scratching responses in mice. nih.gov Another potent and selective histamine H4 receptor inverse agonist, designated as H4 Receptor antagonist 1, has shown an IC50 of 19 nM. medchemexpress.com These findings underscore the therapeutic potential of targeting the H4 receptor and highlight the role of piperidine and related structures in designing effective antagonists. nih.gov

Table 1: Activity of a Selective Histamine H4 Receptor Antagonist

Compound Target Activity
H4 Receptor antagonist 1 Histamine H4 Receptor IC50 = 19 nM

Data sourced from MedchemExpress. medchemexpress.com

Muscarinic Receptor Antagonism

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. wikipedia.orgnih.gov Antagonists of these receptors, often referred to as antimuscarinics, block these effects and are used to treat a variety of conditions. wikipedia.org The piperidine ring is a common structural motif in many muscarinic antagonists. nih.gov

There are five subtypes of muscarinic receptors (M1-M5), and achieving selectivity for a specific subtype is a key goal in drug development to minimize side effects. nih.gov For example, M1-selective antagonists have been considered for the treatment of benign prostatic hyperplasia (BPH) due to the involvement of M1 receptors in the prostate gland. nih.gov Atropine is a classic, non-selective muscarinic antagonist that competitively blocks the effects of acetylcholine. nih.gov

While direct studies on this compound as a muscarinic antagonist are limited, the broader class of piperidine-containing molecules is well-established in this area. Research has also focused on allosteric modulators that bind to sites distinct from the acetylcholine binding site. For example, the M1 allosteric agonists AC-42 and TBPB, which contain piperidine structures, have been shown to bind to a unique site on the M1 receptor. nih.govresearchgate.net

Neurokinin 1 (NK1) Receptor Antagonism

The neurokinin 1 (NK1) receptor is the primary receptor for substance P, a neuropeptide involved in pain transmission and emetic (vomiting) reflexes. nih.govnih.gov NK1 receptor antagonists block the binding of substance P, thereby preventing the transmission of these signals. nih.gov This mechanism is particularly valuable in managing chemotherapy-induced nausea and vomiting (CINV). nih.govyoutube.com

The 4-aminopiperidine (B84694) scaffold is a structural moiety found in several NK1 receptor antagonists. nih.gov FDA-approved antagonists like aprepitant (B1667566) and its intravenous prodrug fosaprepitant (B1673561) act by competitively binding to NK1 receptors in the brain, including the area postrema and nucleus tractus solitarius. nih.govnih.gov

Recent research has explored enhancing the duration of action of NK1 antagonists. Studies have shown that substance P can cause the assembly of signaling complexes within endosomes. nih.gov Analogs of the NK1 antagonist netupitant, designed with altered lipophilicity and pKa, can penetrate membranes and persist in the acidic environment of endosomes, leading to sustained inhibition of NK1 receptor signaling and prolonged pain relief in preclinical models. nih.gov This highlights an advanced strategy for designing more effective antagonists based on the piperidine core structure. nih.gov

Pharmacological Effects in Preclinical Models

Central Nervous System (CNS) Activity (e.g., Anxiolytic, Locomotor, Stimulant, Antidepressant Effects)

Derivatives containing piperidine and piperazine (B1678402) rings have been extensively investigated for their effects on the central nervous system, demonstrating potential as anxiolytic and antidepressant agents.

One study investigated a novel melanocortin-4 (MC4) receptor antagonist, MCL0129, which contains both piperazine and isopropylpiperidine moieties. psu.edu This compound was found to reverse stress-induced anxiogenic-like effects in light/dark exploration and elevated plus-maze tasks in rodents. psu.edu Furthermore, MCL0129 demonstrated antidepressant-like potential by shortening immobility time in the forced swim test and reducing escape failures in the learned helplessness test, without significantly affecting locomotor activity. psu.edu

Other research has focused on compounds that target serotonin (B10506) receptors. A series of 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives showed antidepressant-like activity in the mouse forced swim test, with effects comparable or superior to the reference drug imipramine. nih.gov Similarly, new dual 5-HT1A and 5-HT7 receptor antagonists containing a 2-methoxyphenylpiperazine structure exhibited potent antidepressant-like and anxiolytic-like effects in various animal models. nih.gov These studies collectively indicate that modifying the piperidine/piperazine core can yield compounds with significant potential for treating mood and anxiety disorders.

Table 2: Preclinical CNS Activity of a Piperidine-Containing Compound

Compound Mechanism Observed Preclinical Effects

Antiproliferative and Anticancer Activities

The piperidine scaffold is a feature of various compounds that exhibit antiproliferative and anticancer properties through diverse mechanisms.

A novel class of agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as potent tubulin inhibitors. nih.gov Optimization of this series yielded a compound with a 120 nM potency in an antiproliferative assay. These compounds were shown to disrupt microtubule function, leading to an increase in mitotic cells and inhibiting cancer cell proliferation. nih.gov

In another study, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects against four human cancer cell lines. nih.gov Several compounds in this series showed good activity against the K562, Colo-205, MDA-MB 231, and IMR-32 cell lines. nih.gov

Furthermore, imidazolidin-4-one (B167674) derivatives have been explored for their anticancer potential. mdpi.com One compound, in particular, exhibited significant anticancer activity in human colorectal cancer cells (HCT116 and SW620). Its mechanism involves the induction of reactive oxygen species (ROS), which activates the JNK pathway and subsequently the caspase cascade, culminating in apoptosis. mdpi.com These findings demonstrate the versatility of the piperidine and related heterocyclic structures in the design of new anticancer agents.

Table 3: Antiproliferative Activity of a Piperidine Derivative

Compound Class Mechanism of Action Potency
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides Tubulin Inhibition 120 nM (most potent analog)

Data sourced from PubMed. nih.gov

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the continuous search for new antimalarial agents. The 1,4-disubstituted piperidine framework is a promising scaffold for this purpose.

A library of 1,4-disubstituted piperidine derivatives was synthesized and evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Several of these compounds demonstrated potent activity in the nanomolar range. Notably, compounds 13b and 12a showed strong activity against the resistant W2 strain, while 13b and 12d were highly active against the sensitive 3D7 strain, with activities comparable to the standard drug chloroquine. nih.gov

The 4-aminoquinoline (B48711) class of drugs, which includes chloroquine, remains important in malaria treatment. nih.gov Research into modifying this core structure has led to new potent analogs. A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline demonstrated excellent in vitro activity against drug-resistant P. falciparum parasites. mdpi.com These studies confirm that the piperidine ring and related nitrogen-containing heterocyclic structures are valuable components in the design of next-generation antimalarial drugs. nih.govmdpi.com

Table 4: Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives

Compound Activity vs. P. falciparum 3D7 (IC50) Activity vs. P. falciparum W2 (IC50)
12a - 11.6 nM
12d 13.64 nM -
13b 4.19 nM 13.30 nM
Chloroquine (Reference) 22.38 nM 134.12 nM

Data sourced from Molecules (MDPI). nih.gov

Antimicrobial and Antifungal Properties

Derivatives of piperidin-4-one have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The core piperidin-4-one structure serves as a versatile template for the synthesis of compounds with significant antimicrobial and antifungal efficacy.

A study on a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives revealed potent antimicrobial and antifungal activities. biomedpharmajournal.org These compounds were synthesized via a Mannich reaction and subsequently evaluated against various microbial strains. The thiosemicarbazone derivatives, in particular, showed enhanced antifungal activity when compared to the parent piperidin-4-ones, suggesting that the addition of the thiosemicarbazone moiety significantly boosts this biological effect. biomedpharmajournal.org For instance, while some of the parent piperidones showed no antifungal activity, their corresponding thiosemicarbazones were active against several fungal species. biomedpharmajournal.org

The antibacterial activity of these synthesized compounds was also found to be comparable to the standard drug ampicillin. biomedpharmajournal.org This highlights the potential of piperidin-4-one derivatives as a foundation for the development of new antimicrobial agents.

Another study focused on novel 2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methyl piperidin-4-one derivatives and their antimicrobial potential. yu.edu.jo The condensation of this piperidin-4-one with thiosemicarbazide (B42300) resulted in a derivative with enhanced antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Enterobacter sp.) bacteria. yu.edu.jo This further underscores the importance of the thiosemicarbazide moiety in augmenting the antimicrobial properties of the piperidin-4-one core.

The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent. The following table summarizes the MIC values for a selection of piperidin-4-one derivatives against various microbial strains, as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Piperidin-4-one Derivatives

Compound Test Organism MIC (µg/mL) Reference
2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one Staphylococcus aureus 125 biomedpharmajournal.org
2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one Escherichia coli 250 biomedpharmajournal.org
2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one Bacillus subtilis 125 biomedpharmajournal.org
2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-one Staphylococcus aureus 250 biomedpharmajournal.org
2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-one Escherichia coli >250 biomedpharmajournal.org
2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-one Bacillus subtilis 250 biomedpharmajournal.org
2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one Staphylococcus aureus 250 biomedpharmajournal.org
2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one Escherichia coli >250 biomedpharmajournal.org
2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one Bacillus subtilis 250 biomedpharmajournal.org
Thiosemicarbazone of 2-[4-(dimethylamino)phenyl]-3-methyl-6-phenylpiperidin-4-one Microsporum gypseum 125 biomedpharmajournal.org
Thiosemicarbazone of 2-[4-(dimethylamino)phenyl]-3-methyl-6-phenylpiperidin-4-one Microsporum canis 125 biomedpharmajournal.org
Thiosemicarbazone of 2-[4-(dimethylamino)phenyl]-3-methyl-6-phenylpiperidin-4-one Trichophyton mentagrophytes 125 biomedpharmajournal.org
Thiosemicarbazone of 2-[4-(dimethylamino)phenyl]-3-methyl-6-phenylpiperidin-4-one Trichophyton rubrum 125 biomedpharmajournal.org
Thiosemicarbazone of 2-[4-(dimethylamino)phenyl]-3-methyl-6-phenylpiperidin-4-one Candida albicans 250 biomedpharmajournal.org
(Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide Staphylococcus aureus Not specified yu.edu.jo
(Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide Enterobacter sp. Not specified yu.edu.jo

Biochemical Pathway Modulation (e.g., Glucose and Cholesterol Metabolism)

The influence of piperidine-containing compounds extends to the modulation of critical biochemical pathways, including those governing glucose and cholesterol metabolism. While direct studies on this compound are limited in this context, research on structurally related piperidine derivatives provides significant insights into their potential roles.

A key target in metabolic regulation is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of glucose homeostasis, lipid metabolism, and adipogenesis. nih.gov Piperine, a well-known natural product containing a piperidine ring, has been shown to modulate PPARγ activity. nih.govresearchgate.net Studies have demonstrated that piperine can down-regulate the expression and activity of PPARγ, thereby inhibiting adipogenesis. nih.govresearchgate.net This suggests that the piperidine moiety can play a role in interacting with and modulating the function of this important metabolic receptor.

Furthermore, synthetic derivatives of piperine have been developed as potential PPARγ agonists. nih.govnih.gov In one such study, novel piperine derivatives exhibited significant antidiabetic activity, acting as agonists for PPARγ. nih.gov These findings indicate that the piperidine scaffold can be chemically modified to either activate or inhibit PPARγ, offering a versatile platform for the development of drugs targeting metabolic disorders. nih.gov

In a related context, a study on 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281), a compound structurally related to this compound, demonstrated its efficacy in a mouse model of diet-induced obesity. AR9281 was found to attenuate the enhanced glucose excursion in an intraperitoneal glucose tolerance test, suggesting an improvement in glucose metabolism. nih.gov This effect was correlated with the inhibition of soluble epoxide hydrolase, indicating a potential mechanism through which piperidine derivatives can influence glucose homeostasis. nih.gov

The following table summarizes the effects of selected piperidine-related compounds on biochemical pathways.

Table 2: Effects of Piperidine Derivatives on Biochemical Pathways

Compound/Derivative Class Pathway/Target Modulated Observed Effect Reference
Piperine PPARγ Down-regulation of activity and expression, inhibition of adipogenesis nih.govresearchgate.net
Synthetic Piperine Derivatives PPARγ Agonistic activity, potential antidiabetic effect nih.govnih.gov
1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) Glucose Metabolism (in vivo) Attenuated glucose excursion in a glucose tolerance test nih.gov
N(4-Methylphenyl)diphenimide Lipid Metabolism Reduced serum cholesterol and triglycerides; decreased VLDL and LDL cholesterol nih.gov

Role as a Precursor or Building Block for Biologically Active Molecules

This compound and its parent structure, 4-piperidone, are valuable intermediates in the synthesis of a wide range of pharmaceuticals. wikipedia.orgmdpi.com The piperidine ring is a common feature in many drugs, and the functional groups on these precursors allow for diverse chemical modifications to produce complex, biologically active molecules. mdpi.comnih.gov

4-Piperidone itself is a key precursor in the manufacture of numerous pharmaceutical agents. wikipedia.org Substituted derivatives of 4-piperidone are particularly important in the synthesis of alkaloids. wikipedia.org

An important application of these precursors is in the synthesis of potent analgesics. For instance, 1-benzylpiperidin-4-one is a starting material in an efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for new-generation narcotic analgesics like remifentanil and other fentanyl analogues. researchgate.net

Furthermore, N-methylpiperazine and N-Boc-piperidin-4-one are used in a straightforward synthesis method to produce 1-methyl-4-(4-piperidinyl)piperazine hydrochloride, highlighting the utility of piperidin-4-one derivatives in constructing more complex piperazine-containing structures. google.com

The versatility of the piperidin-4-one scaffold is also demonstrated in its use for creating compounds with applications beyond analgesia. For example, it serves as a building block for the synthesis of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide, a 5-HT1F agonist. google.com

The following table lists some of the biologically active molecules that can be synthesized using this compound or its close derivatives as a starting material or key intermediate.

Table 3: Biologically Active Molecules Synthesized from Piperidin-4-one Precursors

Precursor Synthesized Molecule/Class Therapeutic Area/Application Reference
4-Piperidone Fentanyl Analgesic wikipedia.org
1-Benzylpiperidin-4-one Remifentanil and other fentanyl analogues Analgesic researchgate.net
N-Boc-piperidin-4-one 1-Methyl-4-(4-piperidinyl)piperazine hydrochloride Pharmaceutical intermediate google.com
(6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide 5-HT1F agonist google.com
1-(2-Methylpiperidin-1-yl)ethanone Derivatives with potential as antidepressants, antipsychotics, and analgesics Central Nervous System Disorders evitachem.com

Structure Activity Relationship Sar Profiling of 1 1 Methylpiperidin 4 Yl Ethan 1 One Analogues

Impact of Substitution Patterns on the Piperidine (B6355638) Ring

The substitution pattern on the piperidine ring of 1-(1-methylpiperidin-4-yl)ethan-1-one analogues plays a pivotal role in determining their biological activity. Studies on related 4-aminopiperidine (B84694) derivatives have shown that both the nature and position of substituents significantly influence their antifungal properties. For instance, the introduction of a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen, combined with a long alkyl chain (such as n-dodecyl) at the 4-amino group, has been found to be highly beneficial for antifungal activity. mdpi.com In contrast, shorter, branched, or cyclic alkyl residues at the 4-amino position are detrimental to this activity. mdpi.com

In a series of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives acting as 5-HT4 receptor agonists, modifications on the piperidine ring were explored to enhance prokinetic activity. The structure-activity relationship of these analogues was systematically examined to optimize their in vitro and in vivo activities. nih.gov

Furthermore, research on N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives of various methylpiperidines has provided insights into selective binding at the σ1 receptor. The use of piperidine moieties with monomethyl or geminal dimethyl groups as probes has helped in exploring sigma-subtype affinities and selectivities. researchgate.net A 4-methyl derivative in this series was identified as a highly potent σ1 ligand. researchgate.net

The following table summarizes the impact of piperidine ring substitutions on the biological activity of related analogues:

Compound/Analogue Class Substitution Pattern Biological Activity Reference
4-AminopiperidinesN-benzyl or N-phenylethyl with 4-amino-n-dodecylHigh antifungal activity mdpi.com
4-Aminopiperidines4-amino with short, branched, or cyclic alkylDecreased antifungal activity mdpi.com
N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidines4-Methyl on piperidine ringPotent σ1 ligand (Ki = 0.030 nM) researchgate.net
N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidines3,3-Dimethyl on piperidine ringHighly selective σ1 ligand researchgate.net

Influence of N-Methyl Group Modifications on Biological Activity

The N-methyl group of the this compound scaffold is a critical determinant of its pharmacological profile, and modifications at this position can lead to significant changes in biological activity. In a study of 2,4-disubstituted pyrimidine (B1678525) derivatives as cholinesterase inhibitors, the replacement of the N-methyl group with other substituents on the piperidine ring at the C-2 position of the pyrimidine was investigated. nih.gov Among the synthesized compounds, a derivative with a 4-methylpiperidine (B120128) moiety was found to be the most potent and selective butyrylcholinesterase inhibitor (BuChEI), with an IC50 of 2.2 µM. nih.gov

In the context of antifungal agents based on the 4-aminopiperidine core, the substituent at the piperidine nitrogen was shown to be crucial for activity. Analogues with a benzyl or a phenylethyl group at this position, in combination with an N-dodecyl residue at the 4-amino group, displayed outstanding antifungal activity. mdpi.com This highlights that larger, aromatic substituents at the nitrogen can be more beneficial than a simple methyl group for certain biological targets.

The following table illustrates the effect of modifying the N-substituent on the piperidine ring in related scaffolds:

Scaffold N-Substituent Biological Target/Activity Key Finding Reference
2-(Piperidin-1-yl)pyrimidine4-MethylpiperidineButyrylcholinesterase (BuChE)Most potent and selective BuChE inhibitor (IC50 = 2.2 µM) nih.gov
4-AminopiperidineBenzylAntifungalHigh antifungal activity in combination with 4-amino-n-dodecyl mdpi.com
4-AminopiperidinePhenylethylAntifungalHigh antifungal activity in combination with 4-amino-n-dodecyl mdpi.com

Role of the Ethanone (B97240) Moiety and its Modifications

The ethanone moiety in this compound is a key functional group that can be modified to modulate biological activity. In a study on piperine (B192125) derivatives, the basic piperidine moiety was attached to a side-chain via an amide linkage, and this side chain was the focus of SAR studies to develop PPARγ agonists. dovepress.com This suggests that replacing the ethanone with an amide linkage and extending the side chain can lead to potent biological activity.

In another example, the development of acetylcholinesterase (AChE) inhibitors related to Donepezil involved the replacement of the 2-isoindoline moiety of a lead compound with an indanone moiety without a significant loss of potency. nih.gov This indicates that a cyclic ketone like indanone can be a bioisosteric replacement for other functionalities while maintaining or even enhancing biological activity. Among the indanone derivatives, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was found to be a highly potent AChE inhibitor. nih.gov

Furthermore, the synthesis of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, which have shown significant bioactivity, involves the cyclization of hydrazide-hydrazones with acetic anhydride. mdpi.com This transformation of a linear acetyl group into a heterocyclic ring highlights a strategy for modifying the ethanone moiety to generate novel bioactive compounds.

The following table provides examples of how modifications related to the ethanone moiety can influence biological activity:

Original Moiety/Scaffold Modified Moiety/Scaffold Resulting Biological Activity Reference
Piperine (with amide linkage)Piperoyl-amino acid conjugatesPotent PPARγ agonists dovepress.com
2-IsoindolineIndanonePotent acetylcholinesterase inhibitors nih.gov
Hydrazide-hydrazone (with acetyl group)3-Acetyl-1,3,4-oxadiazolineEnhanced antimicrobial activity mdpi.com

Stereochemical Requirements for Potency and Selectivity

The stereochemistry of piperidine-based compounds is a critical factor that can significantly impact their potency and selectivity for biological targets. In a study of sigma (σ) receptor ligands based on a cyclopropanecarboxylate (B1236923) scaffold with a piperidine moiety, the absolute stereochemistry of the analogues was found to be a key determinant of their affinity and functional activity. nih.gov

Specifically, novel enantiomerically pure analogues were synthesized and optimized for their σ receptor affinity and selectivity. The most promising compound, trans-(+)-1d, demonstrated remarkable selectivity over a panel of more than 15 receptors. nih.gov An in vivo evaluation revealed that trans-(+)-1d exhibited a σ1 agonist profile, in contrast to its trans-(-), cis-(+), and cis-(-) stereoisomers, which behaved as σ1 antagonists. nih.gov This clearly demonstrates that a specific stereochemical configuration is required for agonistic activity at the σ1 receptor.

The following table summarizes the stereochemical requirements for a series of piperidine-containing σ receptor ligands:

Compound Stereochemistry Functional Activity Reference
1dtrans-(+)σ1 agonist nih.gov
1dtrans-(-)σ1 antagonist nih.gov
1dcis-(+)σ1 antagonist nih.gov
1dcis-(-)σ1 antagonist nih.gov

Linker Chemistry and its Contribution to Pharmacological Profile

Different types of linkers, such as acid-cleavable, GSH-cleavable, and Fe(II)-cleavable linkers, have been developed to respond to specific conditions within the tumor microenvironment. axispharm.com For example, a novel silyl (B83357) ether-based acid-labile linker has been shown to have a long half-life in human plasma and good therapeutic effects in mouse xenograft models. axispharm.com

In the context of piperidine-containing compounds, a study on NLRP3 inhibitors involved the modulation of an aliphatic chain linking a 2-chlorobenzene moiety to a piperidine ring. Shortening this carbon-chain linker was found to reduce or abolish the inhibitory potential of the compounds. nih.govresearchgate.net

The following table highlights the importance of linker chemistry in related systems:

Linker Type Key Feature Application Example Reference
Silyl ether-based acid-labile linkerEnhanced stability in plasmaAntibody-Drug Conjugates (ADCs) axispharm.com
Aliphatic carbon-chain linkerLength is critical for activityNLRP3 inhibitors nih.govresearchgate.net

Comparison with Related Piperidine-Containing Drug Scaffolds

The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs. mdpi.com A comparative analysis of the this compound scaffold with other piperidine-containing drug scaffolds reveals common principles and distinct features in their SAR.

For example, in the development of P2Y14R antagonists, a phenyl-piperidine scaffold was modified by introducing bridged piperidines. This modification aimed to lower lipophilicity and provide insights into the receptor structure. nih.gov A 2-azanorbornane analogue displayed higher affinity than the original piperidine-containing compound. nih.gov

In the field of cholinesterase inhibitors, the 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine scaffold (Donepezil) is a well-known example. nih.gov SAR studies on this class of compounds have shown that the indanone moiety is a key feature for potent anti-AChE activity. nih.gov

A comparative analysis of piperidine derivatives as local anesthetics has also been conducted. A virtual screening and pharmacological activity comparison of several prepared piperidine derivatives and their host-guest complexes with β-cyclodextrin helped to identify structure-activity relationships. nih.govnih.gov

The following table provides a comparison of the this compound scaffold with other piperidine-containing drug scaffolds:

Piperidine Scaffold Drug Class/Target Key SAR Feature Reference
Phenyl-piperidineP2Y14R antagonistsBridged piperidine analogues can enhance affinity nih.gov
1-Benzyl-4-(substituted)piperidineAcetylcholinesterase inhibitorsIndanone moiety is crucial for potency nih.gov
1-Methyl-4-ethynyl-4-hydroxypiperidineLocal anestheticsFormation of host-guest complexes can enhance activity nih.govnih.gov
4-AminopiperidinesAntifungal agentsN-substituents and 4-amino substituents are critical for activity mdpi.com

Synthesis and Biological Evaluation of Analogues and Derivatives of 1 1 Methylpiperidin 4 Yl Ethan 1 One

Design Principles for Novel Piperidine (B6355638) Ketone Analogues

The design of novel analogues based on the piperidine ketone framework is guided by several key principles aimed at improving their drug-like properties. The piperidine moiety is a versatile scaffold, and its derivatives are found in over twenty classes of pharmaceuticals. nih.gov The primary goal is often to modulate pharmacokinetic properties such as lipophilicity and metabolic stability. enamine.net

Design strategies frequently involve:

Three-Dimensional (3D) Shape Diversity: Moving beyond traditional flat, aromatic structures, modern drug design emphasizes the creation of molecules with greater three-dimensional complexity. nih.gov By introducing substituents or conformational constraints, chemists can create analogues that occupy novel chemical space, potentially leading to improved target engagement and selectivity. nih.gov Principal Moment of Inertia (PMI) analysis is a tool used to assess and ensure the 3D character of newly designed fragments. nih.gov

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties can fine-tune a molecule's activity and ADME (absorption, distribution, metabolism, and excretion) profile. For the piperidine ketone core, this could involve altering the ketone, the N-methyl group, or the piperidine ring itself.

Structure-Activity Relationship (SAR) Exploration: Systematic modification at different positions of the scaffold allows researchers to understand which parts of the molecule are essential for biological activity. For instance, initial studies on related scaffolds have shown that even minor changes, like adding a methyl group, can significantly impact potency and metabolic stability. nih.gov

Target-Focused Design: When the biological target is known, analogues can be designed to enhance interactions with specific binding pockets. Docking studies using crystal structures of target proteins can reveal opportunities for functionalization, such as adding groups at the 4-position of the piperidine ring to access nearby pockets on a receptor's surface. nih.gov

Diversification Strategies at the 1-Position of the Piperidine Ring

The nitrogen atom at the 1-position of the piperidine ring is a common and highly effective site for chemical diversification. Modifying the N-substituent can profoundly influence a compound's pharmacological profile, including its potency, selectivity, and central bioavailability. nih.gov

One common strategy involves replacing the relatively simple methyl group of the parent compound with larger, more complex moieties. For example, in the development of NMDA receptor antagonists, replacing the N-methyl group with a 2-phenoxyethyl group was a key step in optimizing the lead compound. nih.gov Further modifications, such as adding substituents to the phenyl ring of this new group, can lead to significant increases in potency. nih.gov Another approach involves switching from typically used benzyl (B1604629) groups to methyl carbamate (B1207046) (Moc) groups, which can alter the compound's properties and sometimes solve synthetic challenges encountered with other protecting groups. acs.org

In the context of inhibitors for Mycobacterium tuberculosis MenA, the N-substituent was varied to include groups like 4-(methyl(propyl)amino)benzaldehyde, which was added via reductive amination to the piperidine nitrogen. nih.gov This highlights the use of standard organic chemistry reactions to build diversity at this position. For cannabinoid receptor 1 (CB1) inverse agonists, the piperidine nitrogen is often linked to a larger heterocyclic system, such as a purine (B94841) core, demonstrating that this position serves as a critical anchor point for building complex molecules. nih.gov

Parent Scaffold Modification at 1-Position Resulting Compound Class/Example Research Focus Reference
N-benzylpiperidineReplacement of N-benzyl with N-methyl carbamate (Moc)Moc-protected piperidine alkaloidsAnticancer activity, synthetic strategy acs.org
4-benzylpiperidine (B145979)Addition of a 2-phenoxyethyl groupN-(2-phenoxyethyl)-4-benzylpiperidineNMDA receptor antagonists nih.gov
PiperidineReductive amination with 4-(methyl(propyl)amino)benzaldehydeN-substituted piperidine derivativesInhibitors of M. tuberculosis MenA nih.gov
PiperidineLinkage to a 9H-purine core6-(Piperidin-1-yl)-8,9-diphenyl purinesPeripherally restricted CB1 inverse agonists nih.gov

Modifications at the 4-Position of the Piperidine Ring

The 4-position of the piperidine ring, occupied by the acetyl group in the parent compound, is another prime location for structural modifications to tune biological activity and physical properties.

A straightforward modification is the reduction of the ketone to a secondary alcohol, yielding 1-(1-methylpiperidin-4-yl)ethan-1-ol. sigmaaldrich.com This change introduces a hydrogen bond donor and a chiral center, which can significantly alter binding interactions. More extensive modifications involve replacing the entire acetyl group. For instance, in the development of NLRP3 inhibitors, the group at the 4-position was replaced with a 1,3-dihydro-2H-benzo[d]imidazole-2-one moiety, connected via different linkers to explore SAR. mdpi.com

In other research, the 4-position has been functionalized to enhance target-specific interactions. For the development of selective NMDA receptor antagonists, the introduction of a hydroxyl group at the C-4 position of a 4-benzylpiperidine derivative led to a substantial decrease in off-target effects at α1-adrenergic receptors. nih.gov Similarly, for CB1 receptor inverse agonists, functionalizing the 4-position with alkyl groups or urea-linked moieties was explored to access a specific binding pocket, which in some cases enhanced potency. nih.gov Synthetic strategies have also been developed to introduce substituents at the 2- and 4-positions, moving away from the more common 1,4-disubstitution pattern to access novel analogues. kcl.ac.uk

Parent Scaffold Modification at 4-Position Resulting Compound/Class Research Focus Reference
1-(1-Methylpiperidin-4-yl)ethan-1-oneReduction of ketone to hydroxyl1-(1-Methylpiperidin-4-yl)ethan-1-olChemical synthesis sigmaaldrich.com
PiperidineIntroduction of a 1,3-dihydro-2H-benzo[d]imidazol-2-one moietyNovel NLRP3 inhibitorsAnti-pyroptotic activity mdpi.com
4-benzylpiperidine derivativeIntroduction of a hydroxyl group4-Hydroxy-4-benzylpiperidine analoguesSelective NMDA receptor antagonists nih.gov
4-aminopiperidine (B84694) derivativeAddition of an aliphatic methyl group4-amino-4-methylpiperidine analoguesCB1 receptor inverse agonists nih.gov
N-benzylic 4-piperidonesIntroduction of substituents at the 2-position2-substituted Donepezil analoguesAcetylcholinesterase inhibitors kcl.ac.uk

Conformationally Restricted Analogues

To reduce the flexibility of the piperidine ring and lock it into a specific bioactive conformation, researchers often design conformationally restricted analogues. This strategy can lead to increased potency and selectivity by minimizing the entropic penalty of binding to a biological target.

A common approach is to introduce bridges across the piperidine ring, creating bicyclic systems. nih.gov For example, in the development of P2Y14 receptor antagonists, the piperidine ring was modified into various bridged scaffolds such as 2-azanorbornane, nortropane, and isoquinuclidine. nih.gov These rigid structures helped probe the conformational requirements of the receptor's binding site. The finding that a boat-constrained isoquinuclidine analogue retained significant binding affinity suggested that the receptor could accommodate conformations deviating from a simple chair state. nih.gov

Another strategy involves creating spirocyclic systems or introducing substituents that bias the ring's conformation. enamine.net The design of 3D fragments often focuses on assessing the shape of all accessible conformations, not just the lowest energy one. For instance, a piperidine derivative can exhibit both diequatorial and diaxial conformers with vastly different degrees of three-dimensionality, and restricting the molecule to the more 3D-shaped conformer could be beneficial. nih.gov

Design Strategy Example Scaffold Rationale Application/Target Reference
Bridged Bicyclic Systems2-AzanorbornaneTo probe receptor affinity and hydrophobicity through conformational control.P2Y14 Receptor Antagonists nih.gov
Bridged Bicyclic SystemsNortropane, IsonortropaneTo systematically modify piperidine ring conformation with one- or two-carbon bridges.P2Y14 Receptor Antagonists nih.gov
Bridged Bicyclic SystemsIsoquinuclidineTo introduce a boat-like constraint on the piperidine ring.P2Y14 Receptor Antagonists nih.gov
3D Fragment DesignDisubstituted PiperidinesTo achieve conformational diversity by assessing higher energy conformers with greater 3D shape.General Fragment-Based Drug Discovery nih.gov

Heterocyclic Hybrid Compounds Incorporating the this compound Core

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to create compounds with improved affinity, better selectivity, or a dual mode of action. mdpi.com The this compound core is a valuable building block for creating such hybrids.

Researchers have synthesized hybrids by linking the piperidine scaffold to various other heterocyclic rings. For example, a series of potent glutaminase (B10826351) 1 (GLS1) inhibitors was developed based on a 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol scaffold. nih.govresearchgate.net In this case, the N-methyl group was replaced by a 1,3,4-thiadiazole (B1197879) ring, and the acetyl group at the 4-position was modified to a hydroxyethyl (B10761427) side chain. nih.gov

Other examples include the fusion of the piperidine moiety with chromone (B188151) and flavonoid structures to create novel alkaloids with potential anticancer activity. acs.org The synthesis of these complex molecules often involves multi-step sequences, such as intramolecular Claisen rearrangement followed by the construction of the chromone or flavone (B191248) core. acs.org Additionally, hybrid compounds have been created by linking piperidine to phthalazine (B143731) and 4,5-dihydro-1H-imidazole cores, resulting in molecules with novel structures and potential biological activities. nih.gov The synthesis of such hybrids can sometimes lead to spontaneous rearrangements, yielding multiple novel structural classes from a single reaction pathway. nih.gov

Piperidine Core Derivative Hybridized Heterocycle(s) Resulting Hybrid Class Therapeutic Area/Target Reference
2-(piperidin-4-yl)ethan-1-ol1,3,4-Thiadiazole2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analoguesGlutaminase 1 (GLS1) inhibitors for cancer nih.govresearchgate.net
PiperidineChromone / FlavoneChromone and flavonoid piperidine alkaloidsAnticancer agents acs.org
PiperidinePhthalazine and 4,5-Dihydro-1H-imidazole2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-iminePotential anticancer agents nih.gov
Piperidine1,3,4-Oxadiazole1,3,4-Oxadiazole derivativesAntimicrobial agents mdpi.com
PiperidinePyrazole / ThiazolidinonePyrazole-4-thiazolidinone hybridsAnticancer agents mdpi.com

Future Research Directions and Challenges

Exploration of New Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of novel synthetic routes for piperidine (B6355638) derivatives is an ongoing area of chemical research. mdpi.com Future work on 1-(1-methylpiperidin-4-yl)ethan-1-one and its analogues will necessitate the exploration of more efficient and sustainable synthetic methodologies. Traditional multi-step syntheses are often resource-intensive; therefore, the focus is shifting towards strategies like one-pot reactions, which can construct complex molecules from simple precursors in a single procedure. nih.govresearchgate.net For instance, the Mannich condensation reaction has been successfully used to create complex piperidin-4-one structures in good yields. nih.govresearchgate.net

Furthermore, the application of advanced catalytic systems is a promising frontier. Palladium-catalyzed hydrogenation and reductive hydroamination/cyclization cascades represent modern approaches to piperidine synthesis that can offer high stereoselectivity and functional group tolerance. mdpi.com The goal is to develop robust, scalable, and environmentally benign processes that minimize waste and maximize yield, making the production of these valuable compounds more economically viable and sustainable.

Deeper Mechanistic Investigations of Biological Interactions at the Molecular Level

A fundamental challenge in drug development is understanding precisely how a molecule interacts with its biological target. For derivatives of this compound, future research must delve deeper into the molecular mechanisms of their biological activity. Techniques such as X-ray crystallography and cryo-electron microscopy can provide static snapshots of the ligand-receptor complex, revealing key binding interactions.

To complement this, dynamic computational methods are crucial. Molecular dynamics (MD) simulations, for example, can model the behavior of a compound within its binding site over time, offering insights into the mechanism of receptor activation or inhibition. nih.gov Mechanistic studies have shown that piperidine-based compounds can act on specific cellular pathways, such as the mitochondrial GLS1 pathway or various insulin (B600854) and inflammatory signaling pathways. nih.govmdpi.com Elucidating these interactions at the atomic level is essential for the rational design of next-generation molecules with improved efficacy and specificity.

Development of Highly Selective and Potent Analogues for Specific Biological Targets

A key objective in medicinal chemistry is the creation of compounds that act potently on a desired biological target while avoiding off-target effects. This requires extensive structure-activity relationship (SAR) studies. By systematically modifying the structure of a lead compound like this compound and evaluating the pharmacological activity of the resulting analogues, researchers can identify which chemical features are critical for potency and selectivity.

This approach has proven successful in developing highly selective inhibitors. For example, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues were developed as glutaminase (B10826351) 1 (GLS1) inhibitors, with one derivative demonstrating an IC50 value of 68 nM and over 220-fold selectivity for GLS1 compared to GLS2. nih.gov Similarly, SAR studies have led to the discovery of novel piperidine-based analgesics with high potency. nih.gov Future research will continue to leverage these systematic approaches to fine-tune the molecular architecture of new analogues for optimal performance against specific biological targets, such as enzymes like Poly (ADP-Ribose) Polymerase (PARP). nih.gov

Table 1: Examples of Selective Piperidine-Based Analogues

Compound TypeTargetKey FindingReference
2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogue (Compound 24y)Glutaminase 1 (GLS1)Exhibited an IC50 of 68 nM and >220-fold selectivity over GLS2. nih.gov
1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one (Compound (3R,4S)-9d)μ-Opioid Receptor (MOR) AgonistIdentified as a potent analgesic with an ED50 of 0.54 mg/kg in a hot plate model. nih.gov
Thiouracil Amide (Compound 5e)Poly (ADP-Ribose) Polymerase 1 (PARP1)Showed an IC50 value of 18 μM against a human breast cancer cell line and inhibited PARP1 activity. nih.gov

Application of Advanced Computational Methods in Lead Optimization

The process of optimizing a lead compound can be significantly accelerated through the use of advanced computational methods. ijpsjournal.comnih.gov These in silico tools play a critical role in modern drug discovery by predicting how chemical modifications will affect a molecule's properties. nih.govfrontiersin.org Virtual screening, which involves docking large libraries of compounds into a target's binding site, can identify promising new scaffolds. ijpsjournal.com

For lead optimization, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping help to build predictive models that guide the design of new analogues. ijpsjournal.com Molecular dynamics simulations and free-energy perturbation calculations can provide highly accurate predictions of binding affinity, helping to prioritize which compounds to synthesize. nih.govnih.gov The integration of artificial intelligence and machine learning (AI/ML) is further revolutionizing this field, enabling more efficient exploration of chemical space and more accurate prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. ijpsjournal.com Applying these computational strategies to the this compound scaffold will be crucial for rapidly developing optimized drug candidates.

Investigation of Multi-Targeting Approaches for Complex Diseases

Many complex diseases, such as cancer, neurodegenerative disorders, and diabetes, involve the dysregulation of multiple biological pathways. nih.govnih.gov Consequently, drugs that act on a single target may have limited efficacy. nih.gov This has led to a growing interest in multi-target drug design, where a single molecule is engineered to interact with several key targets simultaneously. nih.govnih.gov

This polypharmacology approach offers a promising strategy for treating multifactorial diseases. mdpi.com Future research could focus on designing analogues of this compound that possess a multi-target profile. For instance, a compound could be developed to inhibit two different enzymes involved in a cancer signaling pathway or to modulate multiple receptors implicated in a neurodegenerative condition. mdpi.com This requires a deep understanding of the disease's pathophysiology to identify the optimal combination of targets for therapeutic intervention. nih.gov

Addressing Challenges in Stereocontrol and Scale-Up Synthesis

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers) that can have vastly different pharmacological effects. Therefore, controlling the stereochemistry during synthesis is critical. Future work must focus on developing robust stereoselective synthetic methods, such as asymmetric cyclization reactions, to produce specific stereoisomers of this compound derivatives. mdpi.com

Another significant hurdle is the transition from a laboratory-scale synthesis to large-scale industrial production. researchgate.net A route that is feasible on a gram scale may not be practical, safe, or cost-effective on a kilogram scale. researchgate.netenamine.net The scale-up process requires significant optimization to ensure reaction safety, control exothermic events, minimize hazardous reagents, and simplify purification procedures. researchgate.netresearchgate.net Addressing these challenges in stereocontrol and scalability is essential for the successful translation of a promising compound from the research lab to clinical application.

Potential for Prodrug Design and Advanced Delivery Systems

A prodrug is an inactive or less active molecule that is chemically modified to be converted into the active parent drug within the body. researchgate.netnih.gov This strategy is often employed to overcome pharmacokinetic challenges, such as poor solubility, limited bioavailability, or rapid metabolism. researchgate.net The this compound structure could be modified by attaching a promoiety—a chemical group that is cleaved by enzymes or physiological conditions to release the active drug. google.com

The design of a successful prodrug is not straightforward and requires careful selection of the promoiety to ensure efficient release at the desired site of action. google.com Beyond simple prodrugs, advanced delivery systems offer more sophisticated targeting mechanisms. These can include strategies like Antibody-Directed Enzyme Prodrug Therapy (ADEPT) or Polymer-Directed Enzyme Prodrug Therapy (PDEPT), where a prodrug is selectively activated at the target tissue by a localized enzyme, thereby enhancing efficacy and reducing systemic toxicity. researchgate.net Investigating these advanced mechanistic approaches could significantly improve the therapeutic potential of drugs derived from the this compound core.

Q & A

Q. What safety protocols are critical for handling this compound in research?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation.
  • Waste disposal : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.